4-chlorophenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
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Overview
Description
4-chlorophenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is an organic compound that belongs to the class of carboxylic acids and derivatives It is characterized by the presence of a chlorophenyl group and a benzoate ester linked to a dioxooctahydro-methanoisoindolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-chlorophenyl benzoic acid with an appropriate alcohol derivative of the dioxooctahydro-methanoisoindolyl group under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-chlorophenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methyl-pentanoic acid
Uniqueness
4-chlorophenyl 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H18ClNO4 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C22H18ClNO4/c23-14-7-9-15(10-8-14)28-22(27)16-3-1-2-4-17(16)24-20(25)18-12-5-6-13(11-12)19(18)21(24)26/h1-4,7-10,12-13,18-19H,5-6,11H2 |
InChI Key |
DHHMBCPLWSTIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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